2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C29H23ClN2O5 and a molecular weight of 514.97 g/mol This compound is known for its unique structural features, which include a benzyloxy group, a phenoxy group, and a chlorobenzoate moiety
Preparation Methods
The synthesis of 2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxyphenoxy intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.
Acetylation: The 4-(benzyloxy)phenol is then acetylated using acetic anhydride to form 4-(benzyloxy)phenyl acetate.
Carbohydrazonoyl formation: The 4-(benzyloxy)phenyl acetate is reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with 4-chlorobenzoic acid: Finally, the carbohydrazonoyl intermediate is coupled with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzoate moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the ester and amide bonds, yielding the corresponding acids and amines.
Scientific Research Applications
2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a different position of the chlorine atom on the benzoate moiety.
2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound also has a similar structure but with the chlorine atom at the 3-position on the benzoate moiety.
2-(2-((4-(Benzyloxy)phenoxy)propionyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a propionyl group instead of an acetyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
765290-02-6 |
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Molecular Formula |
C29H23ClN2O5 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
[2-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H23ClN2O5/c30-24-12-10-22(11-13-24)29(34)37-27-9-5-4-8-23(27)18-31-32-28(33)20-36-26-16-14-25(15-17-26)35-19-21-6-2-1-3-7-21/h1-18H,19-20H2,(H,32,33)/b31-18+ |
InChI Key |
JUIUPNNPPQFRRZ-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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